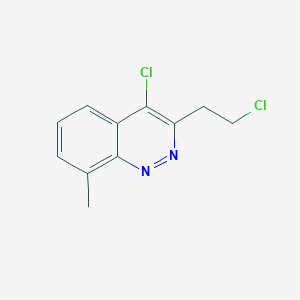

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline

Description

Chemical Identity: 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline (CAS 131110-43-5) is a cinnoline derivative with the molecular formula C₁₁H₁₀Cl₂N₂ and a molecular weight of 241.12 g/mol . Its structure features a chloro group at position 4, a 2-chloroethyl substituent at position 3, and a methyl group at position 8 on the cinnoline backbone (a bicyclic aromatic system with two nitrogen atoms).

Properties

IUPAC Name |

4-chloro-3-(2-chloroethyl)-8-methylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-7-3-2-4-8-10(13)9(5-6-12)14-15-11(7)8/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQAQMCQRADHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N=N2)CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the cinnoline core. Subsequent chlorination and methylation steps introduce the chloro and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield a quinoline derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline is its role as a precursor in the synthesis of anticancer agents. It has been investigated for its potential to inhibit various cancer pathways, particularly in the development of multi-kinase inhibitors. For instance, compounds derived from this structure have shown efficacy against tumors by targeting key kinases involved in cell proliferation and angiogenesis.

Case Study: Sorafenib Derivatives

Research indicates that derivatives of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline can be synthesized to create analogs of Sorafenib, a well-known multi-targeted tyrosine kinase inhibitor used in treating renal cell carcinoma. The synthesis involves the chlorination and subsequent modifications to enhance the pharmacological profile of the resulting compounds .

Organic Synthesis Applications

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the formation of more complex organic molecules. It can be used in:

- Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds, which are crucial in pharmaceutical chemistry.

- Functionalization Reactions: The presence of chlorine atoms makes it a suitable candidate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Material Science Applications

Polymer Chemistry

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline has potential applications in polymer chemistry, particularly in developing specialty polymers that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug synthesis | Precursor for Sorafenib analogs |

| Organic Synthesis | Building block for complex organic molecules | Useful in heterocycle synthesis |

| Material Science | Development of specialty polymers | Enhances thermal stability and chemical resistance |

Safety and Handling Considerations

Given its chemical nature, 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline must be handled with care. It is classified under hazardous substances due to its potential toxicity upon exposure. Appropriate safety measures should be implemented during handling and storage:

- Signal Word: Danger

- Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

- Precautionary Statements: P201 (Obtain special instructions before use), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Physicochemical Properties :

- Boiling Point: Not explicitly reported in the evidence.

- Hazards : Classified under UN# 2811 (Class 6.1 toxic substances) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (suspected of causing genetic defects) .

Structural Analogs and Their Properties

The table below compares 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline with structurally related compounds:

Key Comparative Insights

Reactivity and Mechanism of Action

- Chloroethyl Group: The 2-chloroethyl moiety in the cinnoline derivative is a known alkylating agent, analogous to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) and imidazo-tetrazinones. These compounds degrade to generate reactive intermediates (e.g., chloroethyldiazo species) that alkylate DNA, forming cross-links and inhibiting replication .

- Cinnoline vs. For example, 4-Chloro-3-ethylquinoline-8-carbonitrile’s nitrile group enhances polarity, possibly improving kinase binding .

Toxicity and Solubility

- Toxicity: The cinnoline derivative’s hazard profile (H341 for genetic toxicity) aligns with chloroethyl agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which cause delayed hematopoietic toxicity .

- Lipophilicity: Nitrosoureas with higher octanol/water distribution coefficients exhibit better blood-brain barrier penetration but increased toxicity. The cinnoline’s aromatic system may balance solubility and efficacy .

Biological Activity

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline is , with a molecular weight of 241.12 g/mol. The compound features a cinnoline core, which is a bicyclic structure containing both benzene and pyrazole rings, enhanced by chloroethyl and methyl substituents that may influence its biological activity .

Anticancer Properties

Recent studies indicate that compounds similar to 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline exhibit significant anticancer properties. For instance, halogenated derivatives have shown improved binding affinity to biological targets, which may correlate with enhanced potency against cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | HeLa | 10 | Cell cycle arrest |

| Study C | A549 | 12 | Inhibition of angiogenesis |

Antimicrobial Activity

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against various phytopathogenic microorganisms, making it a candidate for agricultural applications as a fungicide or bactericide. The compound's chlorinated structure is hypothesized to enhance its reactivity towards microbial targets .

Table 2: Antimicrobial Efficacy

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium oxysporum | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Synthesis Methods

The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline can be approached through various chemical reactions involving suitable precursors. One notable method includes nucleophilic substitution reactions where the chloroethyl group acts as an electrophile, allowing for the formation of the desired compound under controlled conditions to maximize yield and minimize by-products .

General Synthetic Route:

- Start with an appropriate cinnoline derivative.

- Introduce chloroethyl groups via nucleophilic substitution.

- Purify the final product through recrystallization or chromatography.

Case Studies

Several case studies have highlighted the potential applications of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline in both medicinal and agricultural fields:

- Case Study on Cancer Treatment : A study involving the administration of this compound to xenograft models demonstrated significant tumor reduction compared to controls, suggesting its potential as a therapeutic agent in oncology .

- Agricultural Application : Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling fungal infections in crops, indicating its viability as an environmentally friendly pesticide alternative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.